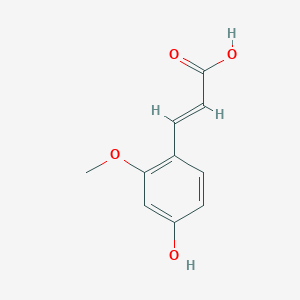

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid, also known as Hydroferulic acid , is a derivative of 2-methoxyphenols It is known that 2-methoxyphenols and their derivatives have antioxidant properties , suggesting that they may target reactive oxygen species (ROS) and related oxidative stress pathways.

Mode of Action

Antioxidants interact with free radicals, terminating their reaction and converting them into harmless molecules by offering an electron . This reduces oxidative stress, protecting cells from oxidative damage .

Biochemical Pathways

Oxidative stress occurs when there is an imbalance between the formation and detoxification of free radical species, leading to cellular damage . By neutralizing these free radicals, antioxidants like this compound can help restore balance and prevent damage.

Result of Action

Given its potential antioxidant activity, it may help protect cells from oxidative damage, which can lead to various diseases such as cancer, atherosclerosis, aging, immunosuppression, inflammation, ischemic heart disease, diabetes, and neurodegenerative disorders .

Analyse Biochimique

Biochemical Properties

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid is involved in several biochemical reactions, primarily due to its antioxidant activity. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activity to neutralize free radicals. Additionally, it binds to proteins and other biomolecules, stabilizing them and preventing oxidative damage. This interaction is crucial in protecting cells from oxidative stress and maintaining cellular homeostasis .

Cellular Effects

This compound exerts various effects on different cell types. It influences cell signaling pathways, particularly those involved in oxidative stress response and inflammation. By modulating gene expression, it enhances the production of antioxidant enzymes and reduces the expression of pro-inflammatory cytokines. This compound also affects cellular metabolism by improving mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, this compound acts by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to biomolecules. It binds to specific sites on enzymes, either inhibiting or activating them, depending on the context. For instance, it inhibits the activity of enzymes involved in the production of reactive oxygen species while activating those responsible for antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that it maintains its antioxidant properties over extended periods, although its efficacy may decrease slightly due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can cause adverse effects such as gastrointestinal discomfort and potential toxicity. The threshold for these effects varies depending on the species and the specific experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, which are crucial for its biosynthesis. Additionally, it affects metabolic flux by modulating the levels of various metabolites, contributing to its overall antioxidant capacity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in areas with high oxidative stress, such as the mitochondria and the endoplasmic reticulum. This localization enhances its ability to protect these organelles from oxidative damage and maintain cellular function .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria and the endoplasmic reticulum. It is directed to these compartments through specific targeting signals and post-translational modifications. This localization is essential for its activity, as it allows the compound to effectively neutralize free radicals and prevent oxidative damage in these critical cellular structures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid can be synthesized through various methods. One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid, followed by decarboxylation[4][4]. Another method includes the reaction of cinnamaldehyde with methanol, followed by oxidation .

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources such as rice bran, wheat bran, and oats . The extraction process typically includes solvent extraction, followed by purification steps to isolate the compound.

Analyse Des Réactions Chimiques

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters, modifying the molecule’s properties for specific applications.

Decarboxylation: Under certain conditions, it can lose its carboxylic acid group to form a vinylphenol derivative.

Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

Common reagents used in these reactions include methanol for esterification and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include methyl ferulate and vinylphenol derivatives .

Applications De Recherche Scientifique

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.

Industry: Utilized in the formulation of cosmetics and skincare products due to its UV-absorbing properties.

Comparaison Avec Des Composés Similaires

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid is similar to other hydroxycinnamic acids such as caffeic acid, p-coumaric acid, and sinapic acid. it is unique due to its specific substitution pattern on the aromatic ring, which influences its antioxidant and biological activities.

List of Similar Compounds

- Caffeic acid

- p-Coumaric acid

- Sinapic acid

- Chlorogenic acid

Propriétés

IUPAC Name |

(E)-3-(4-hydroxy-2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDKFNWQAKHTBC-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/structure/B3281375.png)

![2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3281412.png)